N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide
Description
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide is a synthetic organic compound characterized by two 2,4-dichlorophenyl groups, an ethanediamide backbone, and a methoxyiminomethyl moiety. The (1E) configuration indicates the trans geometry of the imine group, which may influence its molecular interactions and stability.
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O3/c17-10-2-1-9(12(19)5-10)7-26-22-8-21-15(24)16(25)23-14-4-3-11(18)6-13(14)20/h1-6,8H,7H2,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXMAKNDENBWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
- The compound has shown significant inhibition against key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These kinases are critical for tumor growth and angiogenesis, indicating the compound's potential as an anticancer agent.
- Biological Activity :
- Studies indicate that derivatives of this compound exhibit promising biological activities, particularly in modulating pathways associated with cancer cell proliferation and survival.
Synthesis Techniques
The synthesis of N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide typically involves multi-step organic synthesis methods. Common strategies include:
- Reactions involving dichlorophenyl precursors
- Formation of imino linkages through condensation reactions
These methods are critical for achieving the specific structural characteristics necessary for its biological activity.
Case Study 1: Inhibition of EGFR
A study focused on the inhibition of the epidermal growth factor receptor by derivatives of this compound demonstrated that certain modifications to the compound enhanced its binding affinity to EGFR. This suggests a pathway for developing more effective anticancer agents based on this scaffold.
Case Study 2: VEGFR-2 Modulation
Another investigation assessed the compound's effect on vascular endothelial growth factor receptor 2. Results indicated that specific derivatives could significantly reduce VEGFR-2 activity, which is crucial for tumor angiogenesis. This finding supports further exploration into the compound's potential as a therapeutic agent in cancer treatment.
Potential Therapeutic Areas
Beyond oncology, the unique chemical structure of this compound may allow for exploration in other therapeutic areas such as:
- Anti-inflammatory treatments : The presence of dichlorophenyl groups may interact with inflammatory pathways.
- Antimicrobial applications : The compound's structural features could be investigated for potential antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The compound’s core structure includes:
- Dichlorophenyl groups : Enhances lipophilicity and resistance to enzymatic degradation.
- Ethanediamide backbone : Provides rigidity and hydrogen-bonding capability.
- Methoxyiminomethyl group: Contributes to electronic effects and steric bulk.
Comparative Analysis of Analogues
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Substituents | Molecular Weight (g/mol) | Reported Use | References |
|---|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₃Cl₄N₃O₃ | Dichlorophenyl, ethanediamide, imine | 2,4-dichlorophenyl, methoxy | ~480 | Not specified | |
| Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) | C₁₆H₁₅Cl₂NO₃ | Benzamide, ethoxymethoxy | 2,3-dichlorophenyl | ~340 | Herbicide | |
| 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline | C₁₅H₁₃ClN₂O₂ | Aniline, methylidene | 4-chloro, 3,4-dimethoxyphenyl | ~300 | Crystallography | |
| N'-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide | C₁₇H₂₀N₄O₃ | Butanediamide, methylideneamino | 1,3-dimethylpyrazolyl, 4-methoxyphenyl | ~352 | Not specified | |
| (E)-(4-Chlorophenyl)methoxyamine | C₁₉H₁₄Cl₂N₂O₂S | Chlorophenyl, sulfanyl, imine | 4-chlorophenyl, methoxy | ~425 | Research chemical |
Research Findings and Functional Implications
Dichlorophenyl vs. Monochlorophenyl Groups: The target compound’s 2,4-dichlorophenyl groups increase electron-withdrawing effects compared to monochlorophenyl analogues (e.g., 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline ). This enhances stability and binding affinity to hydrophobic enzyme pockets in pesticidal targets.
Backbone Flexibility: The ethanediamide chain in the target compound offers greater conformational rigidity than the butanediamide chain in N'-[(E)-(1,3-dimethylpyrazol-4-yl)...
Imine Geometry :
- The (1E)-imine configuration in the target compound contrasts with the (E)-methylidene groups in analogues like 4-Chloro-N-[(E)-...]aniline . This geometry may reduce steric hindrance, facilitating interactions with biological targets.
Methoxy Substituents: Methoxy groups in the target compound and etobenzanid enhance solubility in nonpolar environments compared to non-ether analogues, balancing bioavailability and membrane permeability.
Biological Activity
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl group, which is known for its role in various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the dichlorophenyl moiety enhances the compound's ability to inhibit bacterial growth.
- Anticancer Potential : Research indicates that derivatives of dichlorophenyl compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulation of Gene Expression : It has been observed that such compounds can alter the expression levels of genes associated with inflammation and cancer progression.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Anti-inflammatory | Moderate |
Case Studies
- Antimicrobial Efficacy : A study conducted by Lin et al. (1997) demonstrated that a related compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Cancer Cell Apoptosis : Research published in Molecules (1997) showed that treatment with similar dichlorophenyl derivatives resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting potent anticancer properties.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant decrease in paw edema, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Condensation Reaction : React 2,4-dichlorobenzaldehyde with hydroxylamine to form the oxime intermediate.
Methoxyimination : Treat the oxime with (2,4-dichlorophenyl)methanol under acidic conditions to introduce the methoxyimino group .
Amidation : Couple the intermediate with N-(2,4-dichlorophenyl)ethanediamide using a carbodiimide coupling agent (e.g., DCC) in anhydrous DMF .
Q. Key Parameters :
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm the E-configuration of the imino group via -NMR (δ 8.2–8.5 ppm for imine proton) and -NMR (C=N peak ~160 ppm) .
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 487.95) .
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C recommended for storage) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the dichlorophenyl groups .
- Hydrolytic Stability : Perform accelerated degradation studies at pH 2–9 (37°C, 72 hrs) and monitor via HPLC .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved in pharmacological studies?
Methodological Answer : Contradictions in bioassay results (e.g., cytotoxicity vs. therapeutic efficacy) may arise from:
- Purity Issues : Re-characterize batches using LC-MS to rule out impurities (>99% purity required) .
- Dose-Response Variability : Conduct dose-escalation studies (0.1–100 µM) in triplicate, using a cell viability assay (e.g., MTT) .
- Structural Analogues : Compare activity with derivatives lacking the methoxyimino group to isolate pharmacophoric contributions .
Q. Example Data :
| Derivative | IC (µM) | Notes |
|---|---|---|
| Target Compound | 12.3 ± 1.5 | High cytotoxicity |
| Methoxyimino-removed | >100 | Inactive |
Q. What strategies optimize reaction yield and selectivity during synthesis?
Methodological Answer :
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) for coupling steps; Pd(PPh) improves yield by 15% .
- Solvent Optimization : Compare DMF, THF, and acetonitrile; DMF increases amidation efficiency by 30% due to better solubility .
- DOE Approach : Use a factorial design to optimize temperature (60–100°C), time (2–24 hrs), and molar ratios (1:1–1:2) .
Q. How can environmental persistence and degradation pathways be evaluated for this compound?
Methodological Answer :
- Soil Adsorption Studies : Use batch equilibration methods with HPLC-MS to measure adsorption coefficients (K) .
- Photolysis : Expose to UV light (254 nm) and monitor degradation products via GC-MS .
- Microbial Degradation : Incubate with soil microbiota (28°C, 14 days) and quantify residual compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
